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Compound of Interest

Compound Name: anhydroleucovorin

Cat. No.: B8779391

This technical guide provides a comprehensive overview of the chemical synthesis of
anhydroleucovorin (5,10-methenyl-5,6,7,8-tetrahydrofolic acid) from the starting material, folic
acid. The intended audience for this document includes researchers, scientists, and
professionals in the field of drug development and pharmaceutical sciences. This guide details
the multi-step chemical conversion, including experimental protocols and quantitative data, to
facilitate a thorough understanding of the synthesis process.

Introduction

Anhydroleucovorin, also known as 5,10-methenyltetrahydrofolate (5,10-CH=THF), is a key
intermediate in folate metabolism and a direct precursor in the synthesis of leucovorin (folinic
acid), a crucial medication used in cancer therapy to counteract the toxic effects of
methotrexate and to potentiate the efficacy of 5-fluorouracil.[1][2] The synthesis of
anhydroleucovorin from folic acid is a multi-step process involving the reduction of the pterin
ring system and the introduction of a one-carbon unit to form the methenyl bridge.

Folic acid, a stable, synthetic oxidized form of folate, must first be reduced to the biologically
active tetrahydrofolate (THF) form.[3] This reduction can be achieved through catalytic
hydrogenation or by chemical reducing agents. Subsequently, THF is formylated and cyclized
to yield the stable anhydroleucovorin. This guide will detail two primary synthetic routes
derived from the scientific literature.

Chemical Structures
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The chemical structures of the key compounds involved in this synthesis are presented below.

Compound Molecular Formula Molar Mass
Folic Acid C19H19N706[4][5] 441.40 g/mol [4]
Tetrahydrofolic Acid C19H23N706 445.43 g/mol
Anhydroleucovorin C20H21N706[6][7] 455.43 g/mol [7]

Synthesis Pathway

The overall synthetic pathway from folic acid to anhydroleucovorin involves two main stages:
the reduction of folic acid to tetrahydrofolic acid, and the subsequent formylation and

cyclization to form the methenyl bridge.

Folic Acid

Reduction
e.g., Catalytic Hydrogenation or NaBH4)

Tetrahydrofolic Acid (THF)

Formylation & Cyclization
e.g., Triethyl Orthoformate)

Anhydroleucovorin
(5,10-Methenyl-THF)

Click to download full resolution via product page
Figure 1: Overall synthesis pathway from Folic Acid to Anhydroleucovorin.

Experimental Protocols
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This section provides detailed experimental methodologies for the synthesis of
anhydroleucovorin from folic acid.

Route 1: Synthesis via Tetrahydrofolic Acid Intermediate

This route involves the initial preparation of tetrahydrofolic acid (THF) from folic acid, followed
by its conversion to anhydroleucovorin.

This protocol is adapted from a method utilizing sodium borohydride for the reduction of folic
acid.

Materials:

Folic acid dihydrate (FA-2H20)

Sodium borohydride (NaBHa4)

95% Formic acid (HCO:zH)

Concentrated Hydrochloric acid (HCI)

Ascorbic acid

Procedure:

Treat 10.0 g (20.9 mmol) of folic acid dihydrate with sodium borohydride.

o Decompose the excess sodium borohydride.

« Dilute the resulting solution (pH 7) with 270 ml of 95% formic acid. A precipitate of 5,6,7,8-
tetrahydrofolic acid will form and then redissolve as the volume of formic acid increases (final
pH 1.1).

 After standing for 18 hours at room temperature, remove the inorganic precipitate by
filtration.

o Treat the filtrate with 3.5 ml of concentrated HCI and evaporate to dryness under reduced
pressure at 40°C to yield crude tetrahydrofolic acid.[8]
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This protocol describes the formylation and cyclization of the prepared THF.

Materials:

Crude Tetrahydrofolic Acid (THF) from the previous step

Triethyl orthoformate ((EtO)sCH)

Water

Ascorbic acid

Diethyl ether (Et20)

Phosphorus pentoxide (P20s)
Procedure:

e Prepare a solution of 2.4 g of crude THF in a 1:2 mixture of H20 and triethyl orthoformate (60
ml total volume) containing 0.25 g of ascorbic acid.[8]

o Reflux the solution for five hours.[8]
o Allow the mixture to stand at room temperature for 18 hours.[8]
 Dilute the resulting mixture with triethyl orthoformate.[8]

o Collect the solid product by filtration, wash with diethyl ether, and dry in vacuo over P20s to
yield crude anhydroleucovorin chloride ((5,10-CH=THF)*CI~).[8]

Route 2: One-Pot Formylation and Reduction of Folic
Acid

This protocol, adapted from patent literature, describes a process where formylation of folic
acid is followed by catalytic hydrogenation.

Materials:
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Folic Acid (FA)

98% Formic Acid (HCO2zH)

Platinum(IV) oxide (PtO2) catalyst

Trifluoroacetic acid (CFsCO:zH)

Hydrogen gas (Hz)
Procedure:

e Preparation of 10-Formylfolic Acid (10-CHO-FA): Treat folic acid with 98% formic acid under
a nitrogen atmosphere at 60°C to produce 10-formylfolic acid. This crude product is used
directly in the next step.[8]

e Hydrogenation to Anhydroleucovorin: a. Suspend 1.50 g of PtO2 in 600 ml of trifluoroacetic
acid and hydrogenate at 24°C and atmospheric pressure until the theoretical volume of Hz is
absorbed.[8] b. Add a solution of crude 10-CHO-FA (from 30 g of folic acid) in 900 ml of
trifluoroacetic acid to this mixture.[8] c. Hydrogenate the entire mixture with rapid stirring at
24.5°C and atmospheric pressure. The theoretical amount of Hz should be absorbed within
2.5 hours.[8] d. The resulting product is the precursor to anhydroleucovorin, which is
typically then converted to leucovorin.

Quantitative Data

The following table summarizes the available quantitative data from the cited experimental
protocols. It is important to note that specific yield data for the anhydroleucovorin synthesis
step alone is often not reported, as it is typically an intermediate in the synthesis of leucovorin.
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Parameter Value Conditions Reference
Route 1
THF from Folic Acid Not specified Reduction with NaBHs  [8]

Anhydroleucovorin
from THF

1.5 g (crude)

Starting with 2.4 g

(8]
crude THF

Route 2

10-CHO-FA from Folic
Acid

37.1 g (crude)

Starting with 30 g

. 8]
Folic Acid

PtO:2 catalyst in

Hydrogenation Time < 2.5 hours [8]
CFsCO:zH
Overall Yield (to ) For an older
) ~22% (bioassay) [8]
Leucovorin) procedure

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and isolation of

anhydroleucovorin.
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Figure 2: General experimental workflow for Anhydroleucovorin synthesis.
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Conclusion

The synthesis of anhydroleucovorin from folic acid is a well-established, albeit multi-step,
chemical process. The protocols detailed in this guide, primarily derived from patent literature,
provide a solid foundation for the laboratory-scale production of this important pharmaceutical
intermediate. Successful synthesis relies on the careful control of reaction conditions,
particularly during the reduction of the pterin ring, which is susceptible to oxidation. The choice
between the two-step route via a THF intermediate and the one-pot formylation-reduction
method will depend on the desired scale, purity requirements, and available equipment. Further
optimization of these procedures may be necessary to achieve higher yields and purity for
specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8779391#anhydroleucovorin-synthesis-from-folic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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